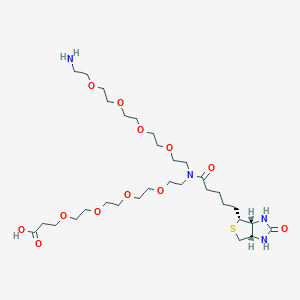

N-(Amino-PEG4)-N-Biotin-PEG4-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39)/t26-,27-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKXAZTWSKMXDE-YCVRVPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N4O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule that has garnered significant interest in the field of chemical biology and drug discovery. Its unique architecture, featuring a primary amine, a terminal carboxylic acid, and an integrated biotin (B1667282) moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) chains, makes it an invaluable tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its conjugation and the characterization of the resulting conjugates are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Structure and Physicochemical Properties

This compound is a branched molecule with three distinct functional arms emanating from a central nitrogen atom.[1][2][3] This design allows for the orthogonal conjugation of different molecules. The primary amine (-NH2) and the terminal carboxylic acid (-COOH) serve as reactive handles for covalent bond formation, typically amide bonds, with complementary functional groups on other molecules. The biotin moiety provides a high-affinity binding tag for streptavidin and avidin, which is widely exploited for detection, purification, and pull-down assays.[4][5] The tetraethylene glycol (PEG4) spacers impart hydrophilicity to the molecule and its conjugates, which can improve solubility and reduce non-specific binding.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C31H58N4O12S | [1][7][8][9] |

| Molecular Weight | 710.88 g/mol | [7] |

| CAS Number | 2100306-84-9 | [1][7][8][9] |

| Purity | Typically >95% | [3][8] |

| Solubility | Soluble in water, DMSO, and DMF | [1][6] |

| Appearance | White to off-white solid | - |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

| Shipping Conditions | Ambient temperature | [1] |

Applications in Targeted Protein Degradation: PROTACs

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).[7]

A PROTAC molecule consists of three key components:

-

A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, an enzyme that marks proteins for degradation.

-

A chemical linker: This connects the POI ligand and the E3 ligase ligand.

This compound serves as a versatile linker in PROTAC design. Its amine and carboxylic acid termini can be readily coupled to a POI ligand and an E3 ligase ligand, respectively, through amide bond formation. The biotin tag can be used for the purification of the final PROTAC or for studying its interactions within the cell.

Mechanism of PROTAC Action

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Targeting the ERK1/2 Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. PROTACs have been developed to target key components of this pathway, such as the kinases ERK1 and ERK2.

Experimental Protocols

Synthesis of a PROTAC using this compound

This section provides a general protocol for the synthesis of a PROTAC by sequentially coupling an E3 ligase ligand and a POI ligand to this compound. This procedure involves two amide bond formation steps.

Workflow for PROTAC Synthesis:

Step 1: Coupling of an Amine-Containing E3 Ligase Ligand to the Carboxylic Acid Terminus

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the NHS ester.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.0 eq) in anhydrous DMF.

-

Add the activated NHS ester solution dropwise to the E3 ligase ligand solution.

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Purification of the Intermediate:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.

-

Step 2: Coupling of a Carboxylic Acid-Containing POI Ligand to the Amine Terminus

-

Amide Bond Formation:

-

Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.

-

Add (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

-

Final Purification:

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Table 2: Representative Reagents and Conditions for PROTAC Synthesis

| Step | Reagents | Solvent | Temperature | Time |

| Carboxylic Acid Activation | DCC, NHS | DMF | Room Temperature | 4 hours |

| First Amide Coupling | Amine-E3 Ligase Ligand, DIPEA | DMF | Room Temperature | Overnight |

| Second Amide Coupling | Carboxylic Acid-POI Ligand, BOP, DIPEA | DMF | Room Temperature | Overnight |

Western Blot Analysis of PROTAC-Mediated Protein Degradation

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with an activated ERK1/2 pathway) in appropriate media.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure with orthogonal reactive groups and a biotin handle facilitates the synthesis of complex biomolecules, most notably PROTACs for targeted protein degradation. The hydrophilic PEG linkers contribute favorably to the physicochemical properties of the resulting conjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the utilization of this linker in the development of novel therapeutics and research probes.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule integral to advancements in chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications. Detailed experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) are presented, alongside a conceptual framework for the experimental workflow in a typical PROTAC-based research project. This document aims to serve as a practical resource for researchers leveraging this tool for the development of novel therapeutics and research probes.

Core Concepts: Structure and Properties

This compound is a branched molecule featuring three key functional components: a primary amine, a terminal carboxylic acid, and a biotin (B1667282) moiety. These components are interconnected through flexible polyethylene (B3416737) glycol (PEG) chains. The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]

The primary amine (-NH2) and carboxylic acid (-COOH) groups provide orthogonal handles for sequential or selective conjugation to other molecules.[2] The biotin group serves as a high-affinity tag for detection, purification, and pull-down assays through its strong and specific interaction with avidin (B1170675) or streptavidin.[3]

Chemical Structure

Chemical Formula: C31H58N4O12S[3]

SMILES: O=C(O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN)C(CCCC[C@H]1SC--INVALID-LINK--([H])NC2=O)=O[3]

Molecular Structure:

Image Source: PubChem CID 146583944

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 710.88 g/mol | [3] |

| CAS Number | 2100306-84-9 | [3] |

| Appearance | White to off-white solid | [N/A] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [N/A] |

| Storage Conditions | -20°C, desiccated | [N/A] |

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] This linker can connect a ligand for an E3 ligase to a ligand for a POI, while the biotin moiety can be used for tracking and affinity purification of the resulting PROTAC or for studying its interactions.

The flexible PEG chains are crucial for optimizing the distance and orientation between the E3 ligase and the POI to facilitate the formation of a productive ternary complex, which is essential for efficient ubiquitination.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key bioconjugation reactions involving this compound and its application in a generalized PROTAC synthesis workflow.

Amide Bond Formation via Carboxylic Acid Activation (EDC/HATU Chemistry)

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a ligand for a POI or E3 ligase).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon gas supply

-

Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS, to confirm the formation of the desired conjugate.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by preparative HPLC to isolate the desired conjugate.

Amine Coupling via NHS Ester Chemistry

This protocol details the reaction of the primary amine group of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or other amine-free buffer

-

Reaction vessel

-

Stirring apparatus

-

Purification supplies (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Dissolve this compound in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The concentration should be optimized based on the specific reactants but is typically in the range of 1-10 mg/mL.

-

-

Reaction: Add a 5-10 molar excess of the NHS ester stock solution to the solution of this compound.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

-

Purification: The resulting conjugate can be purified from excess reagents using size-exclusion chromatography, dialysis, or other appropriate methods depending on the properties of the conjugate.

Visualization of Experimental Workflows

The synthesis and evaluation of a PROTAC is a multi-step process. The following diagrams, generated using Graphviz, illustrate the logical flow of a typical PROTAC project.

PROTAC Synthesis Workflow

This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using a heterobifunctional linker like this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Evaluation Workflow

Once synthesized, the PROTAC's ability to induce the degradation of the target protein is assessed through a series of in vitro and cellular assays.

Caption: A typical workflow for the biological evaluation of a PROTAC.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, with orthogonal reactive groups and a biotin tag, coupled with the beneficial properties of the PEG linkers, makes it an ideal building block for the synthesis of complex bioconjugates, most notably PROTACs. The provided protocols and workflows serve as a foundational guide for the practical application of this molecule in the pursuit of novel therapeutic agents and a deeper understanding of cellular processes. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in significance.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. explorationpub.com [explorationpub.com]

An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid (CAS: 2100306-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG4)-N-Biotin-PEG4-acid, with CAS number 2100306-84-9, is a versatile, heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. The molecule features a terminal primary amine, a carboxylic acid, and a biotin (B1667282) moiety, all connected through flexible polyethylene (B3416737) glycol (PEG) chains. This unique trifunctional structure enables the covalent linkage of biomolecules and the subsequent high-affinity interaction with streptavidin or avidin, facilitating a broad range of applications from targeted protein degradation to immunoassay development.

Introduction

This compound is a non-cleavable linker designed for bio-conjugation.[1] Its structure is characterized by a central nitrogen atom to which an amino-terminated PEG4 chain, a biotin-terminated PEG4 chain, and an acid-terminated PEG4 chain are attached. This three-arm structure provides significant flexibility and water solubility to the conjugated molecules.[2][3]

The primary amine group allows for facile conjugation to activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated to react with primary amines on target molecules.[2] The biotin group serves as a powerful affinity tag, enabling purification, immobilization, or detection of the conjugated species through its strong interaction with streptavidin.

A key application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] this compound can serve as a scaffold to link a target protein ligand and an E3 ligase ligand, while the biotin provides a means for their detection and analysis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2100306-84-9 | [1][2][4][5][6] |

| Molecular Formula | C31H58N4O12S | [2][4][5][6] |

| Molecular Weight | 710.88 g/mol (also reported as 710.9 g/mol ) | [1][2][4][5][6] |

| Purity | >96% to ≥98% | [2][5][6] |

| Solubility | Water, DMSO, DMF | [2] |

| Appearance | (Not specified in search results) | |

| Storage Conditions | -20°C, sealed in a dry environment | [2][3][6] |

| Shipping Conditions | Room temperature | [2][4] |

Applications

The unique trifunctional nature of this compound makes it a valuable tool in a variety of research and development applications:

-

PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[4] The biotin tag can be used to study PROTAC-target engagement and degradation kinetics.

-

Antibody-Drug Conjugates (ADCs): This molecule can be used in the development of ADCs, where an antibody is linked to a cytotoxic drug.[2] The PEG chains can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

Bioconjugation and Biotinylation: It serves as a biotinylation reagent for labeling proteins, antibodies, and other biomolecules containing primary amines or other suitable functional groups.[1][2] The long, hydrophilic PEG spacer minimizes steric hindrance and reduces aggregation of labeled proteins.[3]

-

Immunoassays and Diagnostics: Biotinylated probes constructed with this linker can be used in various assay formats, such as ELISA, Western blotting, and immunohistochemistry, for the detection and quantification of target analytes.

-

Surface Modification and Immobilization: The linker can be used to attach biotinylated molecules to streptavidin-coated surfaces for applications in biosensors and affinity chromatography.

Experimental Protocols

General Protein Biotinylation using the Carboxylic Acid Moiety

This protocol describes the biotinylation of a protein with primary amine groups (e.g., lysine (B10760008) residues) using the carboxylic acid functionality of the linker.

Materials:

-

This compound

-

Protein to be labeled in a suitable buffer (e.g., PBS pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Biotinylation of Protein:

-

Add the activated linker solution to the protein solution at a desired molar ratio (e.g., 20:1 linker to protein).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Conjugation to a Carboxylic Acid-Containing Molecule using the Amine Moiety

This protocol outlines the conjugation of the linker's amine group to a molecule containing a carboxylic acid, which is a common step in PROTAC synthesis.

Materials:

-

This compound

-

Molecule with a carboxylic acid group (e.g., a PROTAC ligand)

-

EDC and NHS

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

-

Reaction buffer (if applicable, depending on the solubility of the molecule)

Procedure:

-

Activation of Carboxylic Acid on the Target Molecule:

-

Dissolve the carboxylic acid-containing molecule in the organic solvent.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS.

-

Stir the reaction at room temperature for 15-30 minutes.

-

-

Conjugation Reaction:

-

Dissolve this compound in the same solvent.

-

Add the linker solution to the activated molecule solution.

-

Let the reaction proceed for 2-4 hours at room temperature. The progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

The final product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

-

Visualizations

General Structure and Connectivity

The following diagram illustrates the core structure and functional groups of this compound.

Caption: Molecular structure of this compound.

Workflow for Protein Biotinylation

This diagram outlines the key steps in a typical protein biotinylation experiment using this compound.

Caption: Experimental workflow for protein biotinylation.

Logical Relationship in PROTAC Assembly

This diagram shows the conceptual assembly of a PROTAC using this linker.

References

The Pivotal Role of Heterobifunctional PEG Linkers in Targeted Therapeutics: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced mechanism of action of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers is critical for the rational design of next-generation targeted therapies. This guide provides an in-depth exploration of how these versatile molecules function, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, which allows for the specific and sequential conjugation of two different molecules.[1] When a polyethylene glycol (PEG) chain is incorporated as the spacer, these linkers gain significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2] The defined length of discrete PEG linkers provides precise control over the distance between the two conjugated entities, a crucial factor for optimizing biological activity.[1]

Core Mechanism of Action in PROTACs

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[3][4] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

The PEG linker is not merely a passive spacer; its length, flexibility, and composition are critical determinants of the PROTAC's efficacy.[5] The primary mechanism revolves around the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimally designed linker facilitates the necessary proximity and orientation between the POI and the E3 ligase to enable the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome.[4] The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.[7]

A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[6]

Core Mechanism of Action in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[8][] The heterobifunctional PEG linker is a central component that connects the antibody to the cytotoxic payload.[10]

The mechanism begins with the ADC circulating in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of cancer cells.[] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic payload.[] The released drug can then exert its cell-killing effect.

PEG linkers offer several advantages in ADC design. Their hydrophilic nature can overcome the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility and preventing aggregation.[8][10] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability and pharmacokinetic properties.[10] Furthermore, the PEG chain can shield the payload, prolonging the ADC's circulation half-life and reducing the risk of immune recognition.[11]

Quantitative Data on Linker Impact

The length of the PEG linker has a profound impact on the biological activity of both PROTACs and ADCs. Systematic evaluation of different linker lengths is a key step in the optimization of these molecules.[6]

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Data compiled from a study on Estrogen Receptor α (ERα)-targeting PROTACs demonstrates a clear relationship between linker length and degradation efficacy.[12]

| PROTAC Compound | Linker Length (atoms) | ERα Degradation (DC50) | Relative Cell Viability (IC50) |

| Compound 9 | 12 | > 1000 nM | > 10 µM |

| Compound 13 | 16 | ~10 nM | ~0.2 µM |

| Compound 14 | 19 | ~100 nM | ~1 µM |

| Compound 15 | 21 | > 1000 nM | > 10 µM |

As shown, the PROTAC with a 16-atom linker (Compound 13) exhibited the most potent ERα degradation and cytotoxic activity, highlighting an optimal linker length for this specific system.[12]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

A study on ADCs with varying PEG linker lengths showed that longer linkers can lead to improved pharmacokinetic profiles, characterized by decreased clearance.[1]

| Linker Type | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~4 |

This trend illustrates that increasing the PEG chain length can enhance the ADC's exposure in vivo.[1]

Key Experimental Protocols

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol is fundamental for assessing the efficacy of a PROTAC in degrading its target protein within a cellular context.[13]

1. Cell Culture and Treatment:

-

Plate cells (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight.[5]

-

Prepare serial dilutions of the PROTAC compounds in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).[13]

-

Treat the cells with varying concentrations of the PROTACs or a vehicle control (DMSO) for a specified time period (e.g., 4 to 48 hours).[5][13]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[13]

3. Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[13]

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[13]

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein of interest. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.[13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]

5. Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Perform densitometric analysis on the bands to quantify the target protein levels relative to the loading control. Calculate the percentage of degradation compared to the vehicle-treated control.[6][13]

Protocol 2: PROTAC Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to study biomolecular interactions in real-time, making it ideal for characterizing the formation and stability of the PROTAC-induced ternary complex.[14][15]

1. System and Buffer Preparation:

-

Use a suitable SPR instrument (e.g., Biacore).

-

Prepare an appropriate running buffer (e.g., HBS-EP+) to maintain protein stability.[16]

2. Ligand Immobilization:

-

Immobilize one of the binding partners onto the sensor chip surface. A common strategy is to immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated (SA) sensor chip.[14][16] This allows for the testing of multiple PROTACs and target proteins against the same ligase surface.[15]

3. Binary Interaction Analysis (Controls):

-

To understand the baseline affinities, first measure the binary interactions.

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the PROTAC-E3 ligase binding affinity (KD).[14]

-

Separately, determine the binding affinity of the PROTAC for the target protein in solution.

4. Ternary Complex Formation Analysis:

-

Prepare a series of samples containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject this mixture over the immobilized E3 ligase surface. The resulting sensorgram will measure the formation of the ternary complex (E3 Ligase - PROTAC - Target Protein).[14]

-

The binding response will be significantly higher than the binary interaction of the PROTAC alone due to the larger mass of the target protein being recruited to the surface.[15]

5. Data Analysis:

-

Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (alpha), which is the ratio of the binary affinities to the ternary affinity. An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex.[14][17]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adcreview.com [adcreview.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. aragen.com [aragen.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

A Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Versatile Biotinylation Reagent for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a key reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, molecular structure, and its applications in bioconjugation, targeted drug delivery, and diagnostic assay development. This document will also provide a detailed experimental protocol for a common application and a visual representation of the workflow.

Core Molecular Attributes

This compound is a heterobifunctional, non-cleavable biotinylation reagent.[1] Its structure is characterized by a central biotin (B1667282) moiety linked to two polyethylene (B3416737) glycol (PEG) chains, one terminating in an amine group (-NH2) and the other in a carboxylic acid group (-COOH).[1][2][3] This "3-arm" configuration provides significant versatility in bioconjugation strategies.[2][3] The PEG linkers, each consisting of four repeating ethylene (B1197577) glycol units, enhance the molecule's solubility in aqueous solutions and reduce steric hindrance, facilitating efficient binding of the biotin to avidin (B1170675) or streptavidin.[4][5]

| Property | Value | Source |

| Molecular Weight | 710.9 g/mol | [1][3][6][7][8] |

| Chemical Formula | C31H58N4O12S | [1][3][6][7][8] |

| CAS Number | 2100306-84-9 | [1][2][3][6][7][8] |

| Purity | >95% | [1][6][7] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage | -20°C | [3] |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in a variety of applications:

-

Bioconjugation: The terminal amine and carboxylic acid groups can be selectively reacted with different functional groups on target molecules, such as proteins, antibodies, or nanoparticles.[2][3] This allows for the creation of complex bioconjugates with precise control over orientation and stoichiometry.

-

Targeted Drug Delivery: This reagent is utilized in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][9] The biotin can act as a targeting ligand for cells that overexpress biotin receptors, often seen in cancer cells.[5]

-

Immunoassays: The high-affinity interaction between biotin and streptavidin is leveraged for signal amplification in techniques such as ELISA, Western blotting, and immunohistochemistry.[5][10] The PEG spacer minimizes non-specific binding, leading to improved assay sensitivity and specificity.[10]

Experimental Protocol: Biotinylation of a Protein using this compound

This protocol outlines a general procedure for labeling a protein with this compound via its amine group reacting with an activated NHS ester on the protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, NHS, and EDC to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare 100 mM stock solutions of NHS and EDC in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid (if conjugating to an amine on the target):

-

This step is for activating the carboxylic acid on the biotin-PEG reagent to react with amines on a target molecule.

-

In a separate reaction, the carboxylic acid on a target molecule can be activated to react with the amine of the biotin-PEG reagent.

-

-

Biotinylation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer.

-

-

Determination of Biotin Incorporation:

-

The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]

-

Caption: Workflow for protein biotinylation using this compound.

Signaling Pathway Illustration

The primary utility of this compound is in creating tools for studying signaling pathways rather than being a component of one. For instance, a protein of interest within a signaling cascade can be biotinylated. This biotinylated protein can then be used for pulldown assays with streptavidin-coated beads to identify interacting partners.

Caption: Using a biotinylated protein to identify interaction partners in a pulldown assay.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. tebubio.com [tebubio.com]

- 3. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. N-(Amino-PEG4)-N-Biotin-PEG4-acid_2100306-84-9_新研博美 [xinyanbm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Amine and Carboxyl Reactive Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of amine and carboxyl reactive groups in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistries, presents detailed experimental protocols, and offers quantitative data to facilitate the design and execution of successful bioconjugation strategies.

Introduction to Amine and Carboxyl Groups in Biomolecules

Amine (-NH₂) and carboxyl (-COOH) groups are among the most abundant and accessible functional groups in biomolecules, making them primary targets for chemical modification and conjugation.[1]

-

Primary Amines: Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, primary amines are nucleophilic and readily react with a variety of electrophilic reagents.[2][3] Their prevalence on the surface of proteins makes them particularly useful for labeling, crosslinking, and drug conjugation.[1]

-

Carboxyl Groups: Located at the C-terminus of polypeptides and on the side chains of aspartic acid and glutamic acid, carboxyl groups can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds.[1]

The strategic manipulation of these reactive groups is fundamental to the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and immobilized enzymes.[4][5]

Chemistry of Amine-Reactive Groups

The reactivity of primary amines is harnessed through the use of various electrophilic functional groups. The choice of reagent is often dictated by the desired stability of the resulting bond and the specific reaction conditions.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[][7] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[3][8]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. A slightly alkaline pH of 7.2-8.5 is optimal to ensure that the primary amines are deprotonated and thus nucleophilic.[][7]

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[9] Therefore, careful control of pH and reaction time is crucial for maximizing conjugation efficiency.[]

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. While this chemistry is robust, it typically requires a higher pH (9-11) for optimal reaction with amines.

Aldehydes

Aldehydes react with primary amines to form a Schiff base (imine), which can be subsequently reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[3] This two-step process offers an alternative to direct acylation.

Chemistry of Carboxyl-Reactive Groups

The modification of carboxyl groups typically involves an activation step to make them susceptible to nucleophilic attack by primary amines.

Carbodiimides (EDC/DCC)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[1] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][10]

The Role of NHS/Sulfo-NHS: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[1] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then reacts with a primary amine to form an amide bond.[1][11] This two-step process increases the yield of the desired conjugate.[12]

Quantitative Data Summary

The efficiency of bioconjugation reactions is critically dependent on reaction conditions. The following tables summarize key quantitative data for NHS ester and EDC/NHS chemistries.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 4 | 4-5 hours | [9] |

| 8.0 | 25 | ~1 hour | [13] |

| 8.5 | 25 | ~30 minutes | [14] |

| 8.6 | 4 | 10 minutes | [9][13] |

| 9.0 | 25 | <10 minutes | [14] |

Table 1: pH-Dependent Half-life of NHS Esters. This table highlights the inverse relationship between pH and the stability of NHS esters, a critical consideration for reaction setup.[15]

| Reagent | Recommended Molar Excess (Reagent:Biomolecule) | Purpose | Reference |

| NHS Ester | 5-20 fold | To drive the reaction towards product formation | [4] |

| EDC | 10-50 fold | To ensure efficient activation of carboxyl groups | [16] |

| NHS/Sulfo-NHS | 2-5 fold (relative to EDC) | To stabilize the activated intermediate | [17] |

Table 2: Recommended Molar Ratios for Common Bioconjugation Reactions. The use of molar excess for coupling reagents is standard practice to maximize conjugation efficiency.

Visualizing the Pathways

The following diagrams illustrate the core reaction mechanisms and a general experimental workflow for bioconjugation.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: Two-step EDC/NHS carboxyl-amine coupling reaction pathway.

Caption: General experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following protocols provide a starting point for common bioconjugation procedures. Optimization is often necessary for specific applications.

Protocol for Protein Labeling with an NHS Ester

This protocol describes a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4).[2]

-

NHS ester of the desired label.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[2]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]

-

Purification column (e.g., gel filtration or desalting column).[2]

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[18]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 mM.[4]

-

Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution.[16] b. The final concentration of the organic solvent should not exceed 10%.[2] c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[2] If the label is light-sensitive, protect the reaction from light.

-

Quenching the Reaction (Optional): To terminate the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[16]

-

Purification: Remove unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[19]

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry or other appropriate methods.[2]

Two-Step EDC/NHS Protocol for Protein-Protein Conjugation

This protocol is designed to conjugate two proteins by activating the carboxyl groups on the first protein and then reacting them with the amine groups on the second protein.

Materials:

-

Protein #1 (with available carboxyl groups).

-

Protein #2 (with available amine groups).

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0.[1]

-

Coupling Buffer: PBS, pH 7.2-8.0.[16]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Quenching Solution (for EDC): 2-Mercaptoethanol (B42355).[1]

-

Quenching Solution (for NHS ester): Hydroxylamine (B1172632), Tris, or glycine.[16]

-

Desalting column.

Procedure:

-

Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before use.[1] Prepare a solution of Protein #1 (e.g., 1 mg/mL) in Activation Buffer.[1]

-

Activation of Protein #1: a. Add EDC (e.g., 0.4 mg per 1 mL of protein solution) and Sulfo-NHS (e.g., 1.1 mg per 1 mL of protein solution) to the Protein #1 solution.[1] b. Incubate for 15 minutes at room temperature.[1]

-

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[1]

-

Buffer Exchange: Immediately remove excess EDC, Sulfo-NHS, and quenching agent using a desalting column equilibrated with Coupling Buffer.[20]

-

Conjugation to Protein #2: a. Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[21] b. Incubate for 2 hours at room temperature with gentle mixing.[21]

-

Quenching the Reaction (Optional): Add a quenching solution such as hydroxylamine to a final concentration of 10 mM.[1]

-

Final Purification: Purify the final protein-protein conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and byproducts.[16]

Troubleshooting

| Problem | Possible Cause | Suggested Solution | Reference |

| Low Conjugation Efficiency | - Incorrect pH- Hydrolysis of reactive group- Insufficient molar excess | - Optimize buffer pH (7.2-8.5 for NHS esters)- Prepare reactive solutions fresh- Increase the molar excess of the labeling reagent | [4] |

| Protein Aggregation/Precipitation | - Over-labeling alters protein charge- Hydrophobicity of the label/crosslinker | - Reduce the molar excess of the labeling reagent- Perform the reaction at 4°C- Use a more hydrophilic crosslinker if available | [4] |

| Inconsistent Results | - Inaccurate protein concentration- Degradation of reactive reagent | - Accurately measure protein concentration before each reaction- Use fresh, high-quality reagents and store them properly (desiccated, -20°C) | [2] |

Table 3: Common Troubleshooting Scenarios in Bioconjugation. This table provides guidance on addressing common issues encountered during bioconjugation experiments.

Conclusion

The strategic use of amine and carboxyl reactive groups is a cornerstone of modern bioconjugation and drug development. A thorough understanding of the underlying chemistries, reaction kinetics, and experimental parameters is essential for the successful design and synthesis of novel bioconjugates. This guide provides the foundational knowledge and practical protocols to empower researchers in this dynamic and impactful field. Continued innovation in crosslinking technologies will undoubtedly lead to the development of more sophisticated and effective therapeutic and diagnostic agents.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. nanocomposix.com [nanocomposix.com]

- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. covachem.com [covachem.com]

- 17. benchchem.com [benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. interchim.fr [interchim.fr]

- 20. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

- 21. manuals.plus [manuals.plus]

The Strategic Application of N-(Amino-PEG4)-N-Biotin-PEG4-acid as a Non-Cleavable Linker in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized the landscape of drug development, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision in treating complex diseases. Central to the design and efficacy of these sophisticated molecules is the chemical linker that connects the targeting moiety to the payload or the E3 ligase ligand. N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional, non-cleavable linker that has emerged as a valuable tool in the bioconjugation chemist's arsenal. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a three-arm biotinylation reagent featuring a central biotin (B1667282) core. Two polyethylene (B3416737) glycol (PEG) arms provide hydrophilicity and spacing, terminating in a primary amine (-NH2) and a carboxylic acid (-COOH) respectively. This dual functionality allows for the sequential and controlled conjugation of two different molecules. The non-cleavable nature of the linker ensures a stable and durable connection between the conjugated partners, which is crucial for applications where the integrity of the conjugate is paramount throughout its biological journey.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2100306-84-9 | [1][2][3][4][5] |

| Molecular Formula | C31H58N4O12S | [3][4] |

| Molecular Weight | 710.9 g/mol | [2][3][4] |

| Purity | Typically ≥95% | [2][3] |

| Solubility | Soluble in water, DMSO, and DMF | [4][6] |

| Storage Conditions | Store at -20°C, sealed from moisture | [4] |

| Appearance | White to off-white solid | N/A |

| Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | [2] |

| Linker Type | Non-cleavable | [2][7][8] |

Key Applications in Drug Development

The unique architecture of this compound makes it suitable for a range of applications in drug development, primarily in the construction of complex biomolecules where stable linkage is essential.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC plays a critical role in optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).[9] The PEG chains of this compound enhance the solubility and cell permeability of the PROTAC, while its length and flexibility can be crucial for achieving a productive ternary complex formation.[10][11] The biotin moiety can be utilized as a versatile handle for purification or detection in experimental settings.

The following diagram illustrates the mechanism of action of a PROTAC, which leverages the cell's natural ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, non-cleavable linkers provide a stable connection between the antibody and the cytotoxic payload.[12][13] Upon internalization of the ADC and lysosomal degradation of the antibody, the payload is released with the linker and a residual amino acid attached. This strategy is effective for payloads that remain active with this modification. The high stability of the non-cleavable linker minimizes premature drug release in systemic circulation, potentially leading to an improved safety profile.[14] The PEG component of the linker can enhance the solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads.[15]

Biotinylation and Immobilization

The terminal biotin group serves as a high-affinity tag for streptavidin or avidin. This interaction can be exploited for various in vitro applications, including:

-

Immunoassays: Immobilizing the conjugate on streptavidin-coated plates for ELISA or other binding assays.

-

Affinity Purification: Capturing the conjugate from a complex mixture using streptavidin-coated beads.

-

Imaging: Detecting the conjugate with fluorescently labeled streptavidin.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound. Optimization may be necessary for specific applications.

Protocol 1: Two-Step Amide Bond Formation for Bioconjugation

This protocol describes the conjugation of the carboxylic acid terminus of the linker to a primary amine on a target molecule (e.g., a protein or peptide) using EDC/NHS chemistry, followed by the conjugation of the linker's amine terminus to a second molecule.

-

This compound

-

Molecule 1 (containing a primary amine)

-

Molecule 2 (containing a carboxylic acid or an amine-reactive group)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Step 1: Activation of the Carboxylic Acid Terminus of the Linker

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution.

-

Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

Step 2: Conjugation to Molecule 1 (Amine-containing)

-

Dissolve Molecule 1 in Coupling Buffer at a concentration of 1-10 mg/mL.

-

Add the activated linker solution from Step 1 to the solution of Molecule 1. A 10- to 20-fold molar excess of the linker over Molecule 1 is a good starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

-

Purify the resulting conjugate (Molecule 1-Linker) using a desalting column or dialysis to remove excess linker and reaction byproducts.

Step 3: Conjugation of Molecule 2 This step will depend on the nature of Molecule 2.

-

If Molecule 2 has a carboxylic acid: Repeat Steps 1 and 2, using the purified Molecule 1-Linker conjugate (which has a free amine) as the amine-containing molecule and an activated form of Molecule 2.

-

If Molecule 2 is an NHS ester: Dissolve the purified Molecule 1-Linker conjugate in Coupling Buffer and add a 2- to 5-fold molar excess of the Molecule 2-NHS ester. Incubate for 2 hours at room temperature or overnight at 4°C. Purify the final conjugate.

Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. labsolu.ca [labsolu.ca]

- 7. purepeg.com [purepeg.com]

- 8. purepeg.com [purepeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 14. benchchem.com [benchchem.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid for Surface Modification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotechnology and drug development, the precise control of surface chemistry is paramount for a myriad of applications, from advanced biosensors and diagnostic assays to targeted drug delivery systems and cell-based studies. N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile trifunctional linker that offers a robust platform for creating highly specific and functionalized surfaces. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for surface modification, and methods for characterization, empowering researchers to leverage this molecule in their scientific endeavors.

The unique structure of this compound, featuring a primary amine, a carboxylic acid, and a biotin (B1667282) moiety, all connected by flexible polyethylene (B3416737) glycol (PEG) spacers, allows for a multi-faceted approach to surface engineering. The PEG chains enhance hydrophilicity, reduce non-specific binding, and provide a flexible scaffold, while the terminal reactive groups and the high-affinity biotin tag enable sequential or orthogonal immobilization of various biomolecules.[1][2]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in surface modification protocols. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C31H58N4O12S | [1] |

| Molecular Weight | 710.9 g/mol | [1][3] |

| CAS Number | 2100306-84-9 | [1] |

| Purity | >96% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Experimental Protocols for Surface Modification

The trifunctional nature of this compound allows for two primary strategies for covalent attachment to surfaces: through its primary amine or its carboxylic acid group. The choice of strategy depends on the functional groups available on the substrate surface.

Protocol 1: Amine Coupling to Carboxylated Surfaces via EDC/NHS Chemistry

This protocol describes the immobilization of this compound onto a surface presenting carboxylic acid groups. The carboxylic acids on the surface are first activated with a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then readily reacts with the primary amine of the linker.

Materials:

-

Carboxylated substrate (e.g., self-assembled monolayer of alkanethiols with a terminal carboxyl group on a gold surface, carboxylated beads)

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute to the desired final concentration (typically 1-10 mg/mL) in Coupling Buffer.

-

Surface Activation:

-

Wash the carboxylated substrate with Activation Buffer.

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

-

Immediately add the EDC/NHS solution to the substrate and incubate for 15-30 minutes at room temperature.

-

-

Coupling Reaction:

-

Remove the activation solution and wash the substrate with Coupling Buffer.

-

Immediately add the linker solution to the activated surface.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Remove the linker solution.

-

Add the Quenching Solution to the substrate and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.

-

-

Final Wash:

-

Wash the surface extensively with PBST followed by a final rinse with deionized water.

-

The surface is now functionalized with a terminal carboxylic acid and a biotin moiety.

-

Protocol 2: Carboxyl Coupling to Aminated Surfaces

This protocol details the attachment of the carboxylic acid group of this compound to a surface functionalized with primary amines. The carboxylic acid on the linker is activated using EDC and NHS to form an NHS ester in solution, which is then reacted with the aminated surface.

Materials:

-

Aminated substrate (e.g., silanized glass slide with APTES, amine-functionalized polymer)

-

This compound

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC

-

NHS or Sulfo-NHS

-

Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

-

Wash Buffer: PBST

-

Anhydrous DMF or DMSO

Procedure:

-

Activation of Linker:

-

Dissolve this compound (1 equivalent) in Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

-

-

Surface Preparation: Wash the aminated substrate with Coupling Buffer.

-

Coupling Reaction:

-

Add the activated linker solution to the aminated substrate.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Remove the linker solution.

-

Add the Quenching Solution to the substrate and incubate for 15-30 minutes at room temperature to deactivate any unreacted linker in solution and on the surface.

-

-

Final Wash:

-

Wash the surface extensively with PBST followed by a final rinse with deionized water.

-

The surface is now functionalized with a terminal amine and a biotin moiety.

-

Characterization of Modified Surfaces

Thorough characterization of the modified surface is crucial to ensure successful functionalization. A combination of techniques is often employed to assess different aspects of the surface chemistry and properties.

| Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen and sulfur from the linker. |

| Contact Angle Goniometry | Changes in surface hydrophilicity upon PEGylation. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. |

| Quartz Crystal Microbalance (QCM) | Real-time monitoring of mass changes during the immobilization process, allowing for the quantification of surface coverage. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding events on the surface, useful for studying the interaction of streptavidin with the biotinylated surface. |

| Ellipsometry | Measurement of the thickness of the immobilized layer. |

| Fluorescence Microscopy | Visualization of the surface functionalization using fluorescently labeled streptavidin or other interacting molecules. |

Quantitative Data and Performance

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, which makes the biotin moiety of the linker a powerful tool for the immobilization of streptavidin-conjugated molecules.

| Parameter | Value | Reference(s) |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | |

| Streptavidin Surface Coverage on Biotinylated Surfaces | Can be controlled by varying the density of biotin on the surface. |

Visualizing Workflows and Pathways

Experimental Workflow for Surface Functionalization and Biomolecule Immobilization

The following diagram illustrates a typical workflow for modifying a surface with this compound and subsequent immobilization of a target biomolecule via the biotin-streptavidin interaction.

References

- 1. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]

- 2. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

The Strategic Integration of N-(Amino-PEG4)-N-Biotin-PEG4-acid in Advanced Antibody-Drug Conjugate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a versatile heterobifunctional linker, and its applications in ADC research. We will delve into its structural advantages, detailed experimental protocols for its use, and methods for the characterization of the resulting ADCs. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this linker for the creation of next-generation targeted therapeutics.

Introduction to this compound in ADC Development